2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c1-3-28(24,25)13-6-4-12(5-7-13)10-16(23)22-19-21-14-8-9-15-17(18(14)27-19)20-11(2)26-15/h4-9H,3,10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWOADFJQTYACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes the reaction of 4-ethylsulfonylphenyl acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazole-2-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.
Scientific Research Applications
2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often studied using molecular docking and other computational methods .
Comparison with Similar Compounds
4-(Diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
This compound () shares the 7-methyl-thiazolo-benzothiazole core but substitutes the 4-ethylsulfonylphenyl group with a 4-diethylaminophenyl moiety. Key differences include:
- Electronic Effects: The diethylamino group (-N(C₂H₅)₂) is electron-donating, contrasting with the electron-withdrawing sulfonyl group.
- Biological Implications : Electron-donating groups may enhance interactions with hydrophobic pockets in enzymes, while sulfonyl groups could improve binding to polar targets .
N-(2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
Functional Analogues with Sulfonamide/Acetamide Linkages
Bis(azolyl)sulfonamidoacetamides ()
Compounds like N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide feature sulfonamidoacetamide linkages but incorporate oxazole/thiazole rings instead of benzothiazole.
- Synthetic Routes : Both classes utilize DMAP-catalyzed alkylation or acylation, but the target compound’s fused thiazolo-benzothiazole core requires more complex cyclization steps .
- Bioactivity : Sulfonamidoacetamides in exhibit anti-inflammatory and antibacterial activities, suggesting the acetamide-sulfonyl pharmacophore is critical for these effects. The target compound’s fused ring system may enhance potency due to increased rigidity and π-π interactions .
Triazole and Thiazole Hybrids ()
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
These triazole derivatives () share sulfonylphenyl groups but replace the benzothiazole with a triazole-thione scaffold.
- Hydrogen Bonding : The thione group (-C=S) participates in hydrogen bonding, similar to the acetamide’s carbonyl, but with lower dipole moment. This may reduce binding affinity compared to the target compound’s acetamide .
- Tautomerism : Triazole-thiones exist in thiol-thione equilibria, complicating pharmacokinetics, whereas the target compound’s structure is conformationally stable .
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide
This compound () combines benzothiazole, triazole, and acetamide motifs.
- Sulfur Content : Additional sulfanyl (-S-) groups may improve radical scavenging or metal chelation but increase metabolic liability.
- Solubility : The 3-hydroxypropyl group enhances hydrophilicity, contrasting with the target compound’s lipophilic ethylsulfonyl group .
Data Tables
Table 1: Structural and Electronic Comparison
Biological Activity
The compound 2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide , commonly referred to as a thiazolo-benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of thiazolo-benzothiazole derivatives typically involves multi-step chemical reactions. For instance, derivatives can be synthesized through the reaction of substituted benzothiazoles with various isocyanates or alkylating agents. The reaction conditions often include the use of solvents like THF or DMF and catalysts such as triethylamine or dimethylaminopyridine to facilitate the formation of the desired products .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to the modulation of various signaling pathways involved in inflammation and cancer progression.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in lipid metabolism and inflammatory pathways, similar to other thiazole derivatives that have shown efficacy in reducing inflammatory responses by modulating bioactive lipid levels.
- Anticancer Properties : Preliminary studies indicate that thiazolo-benzothiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of DNA synthesis .
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below are key findings regarding its efficacy against different biological targets:
Case Studies
Recent studies have demonstrated the compound's potential therapeutic applications:
- Anticancer Study : A series of thiazole derivatives were tested for their anticancer properties against human cancer cell lines. The results indicated that certain modifications to the benzothiazole moiety significantly enhanced cytotoxicity and induced apoptosis through caspase activation assays .
- Antimicrobial Research : In vitro evaluations showed that derivatives similar to this compound displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
